Comparative Receptor Binding Profile: Higher 5-HT2A Affinity vs. Risperidone and Paliperidone
Abaperidone exhibits a binding profile with a 2.7-fold higher affinity for the 5-HT2A receptor (IC50 = 6.2 nM) compared to the dopamine D2 receptor (IC50 = 17 nM), establishing a 5-HT2A/D2 ratio of 0.36 [1]. This profile is distinct from that of risperidone, which possesses a 5-HT2A/D2 ratio of approximately 0.12 (5-HT2A Ki = 0.4 nM, D2 Ki = 3.3 nM), and paliperidone, which has a ratio of approximately 0.19 (5-HT2A Ki = 0.5 nM, D2 Ki = 2.6 nM) [2]. While Abaperidone demonstrates potent antagonism at both receptors, its relatively lower D2 potency and higher ratio indicate a potentially different in vivo pharmacodynamic signature that may translate to a reduced liability for D2-mediated side effects.
| Evidence Dimension | Receptor Binding Affinity (5-HT2A/D2 Ratio) |
|---|---|
| Target Compound Data | IC50 (5-HT2A) = 6.2 nM, IC50 (D2) = 17 nM; Ratio = 0.36 |
| Comparator Or Baseline | Risperidone: Ratio ≈ 0.12 (Ki values); Paliperidone: Ratio ≈ 0.19 (Ki values) |
| Quantified Difference | Abaperidone's 5-HT2A/D2 ratio is approximately 3-fold higher than risperidone's and 1.9-fold higher than paliperidone's. |
| Conditions | In vitro radioligand binding assays using cloned human receptors |
Why This Matters
A higher 5-HT2A/D2 binding ratio is a hallmark of atypical antipsychotics and is predictive of a reduced propensity to induce extrapyramidal symptoms (EPS) and hyperprolactinemia in preclinical models, making Abaperidone a valuable tool for investigating these mechanistic hypotheses.
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- [2] Richelson E, Souder T. Binding of antipsychotic drugs to human brain receptors: focus on newer generation compounds. Life Sci. 2000;68(1):29-39. doi:10.1016/S0024-3205(00)00911-5 View Source
